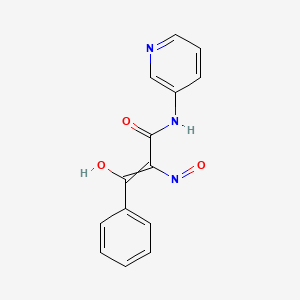
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
描述
准备方法
The synthesis of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide typically involves the reaction of 2-aminopyridines with acylating agents such as maleic or citraconic anhydrides . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydroxy derivatives.
科学研究应用
Medicinal Chemistry
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of hydroxyimino compounds exhibit antimicrobial properties. The presence of the pyridine ring in 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics .
- Cancer Research :
- Enzyme Inhibition :
Biochemical Applications
- Proteomics Research :
- Bioconjugation Strategies :
Agrochemical Applications
- Pesticide Development :
Case Studies and Research Findings
作用机制
The mechanism of action of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide can be compared with other similar compounds, such as 2-Hydroxyimino-3-oxo-3-phenyl-propionitrile and 2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide, also known as 2-hydroxyimino-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide , is a compound with significant potential in medicinal chemistry. Its structure features a hydroxylamine group, which is known to enhance biological activity against various pathogens. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.26 g/mol
- CAS Number : 565179-67-1
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both bacterial and fungal strains.
Bacterial Activity
The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Fungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various Candida species. The MIC values range from 31.2 to 62.5 μg/mL, indicating moderate efficacy compared to standard antifungal agents like nystatin (MIC = 3.9 μg/mL) .
The biological activity of this compound is attributed to its ability to interact with key bacterial enzymes and disrupt essential cellular processes:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, inhibiting protein synthesis.
- Disruption of Nucleic Acid Synthesis : It affects the synthesis of nucleic acids, which is crucial for bacterial replication and survival.
- Biofilm Disruption : Recent studies have highlighted its potential in inhibiting biofilm formation, particularly in MRSA strains, where it exhibits a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Case Studies
Several studies have evaluated the efficacy of this compound in clinical and laboratory settings:
- Study on Biofilm Formation : A recent investigation assessed the ability of the compound to inhibit biofilm formation by MRSA and Staphylococcus epidermidis. Results indicated significant reductions in biofilm mass compared to controls .
- Antifungal Efficacy : Another study focused on the antifungal properties against Candida albicans, demonstrating a reduction in biofilm formation by up to 75% at sub-MIC concentrations .
属性
IUPAC Name |
3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANWMZLHZTYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















